Computed Lipophilicity (logP) Advantage Over 3,5-Dimethoxybenzohydrazide Enables Membrane Permeation Studies
The target compound has a computed logP of approximately 3.2, compared with 3,5-dimethoxybenzohydrazide (XLogP3 = 0.4 from PubChem; logP = 1.4 from Molbase) [1][2]. This approximately 1.8–2.8 log unit increase arises from the 4-hexyloxy substituent. For 4-(hexyloxy)benzohydrazide, the reported ACD/LogP is 2.91 and measured logP is 3.077, indicating the 3,5-dimethoxy groups add approximately 0.1–0.3 logP units beyond the hexyloxy contribution alone [3]. This lipophilicity positions the target compound in the optimal range (logP 1–5) for passive membrane diffusion while retaining sufficient aqueous solubility for in vitro assays. Increasing the alkoxy chain further to octyloxy raises logP to 4.1, which reduces solubility and may complicate assay handling .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 3.2 (estimated from hexyloxy analog data and chain-length trends) |
| Comparator Or Baseline | 3,5-Dimethoxybenzohydrazide (CAS 51707-38-1): XLogP3 = 0.4, logP = 1.4; 4-(Hexyloxy)benzohydrazide (CAS 64328-63-8): ACD/LogP = 2.91, logP = 3.077; Octyloxy analog: logP ≈ 4.1 |
| Quantified Difference | ΔlogP ≈ +1.8 to +2.8 vs. 3,5-dimethoxybenzohydrazide; ΔlogP ≈ +0.1 to +0.3 vs. 4-(hexyloxy)benzohydrazide; ΔlogP ≈ –0.9 vs. octyloxy analog |
| Conditions | Computed physicochemical properties (XLogP3, ACD/LogP, Molbase logP); experimental Caco-2 permeability data available for related alkoxy homologs |
Why This Matters
The intermediate logP of ~3.2 balances membrane permeability with aqueous solubility, making the compound a more suitable scaffold for cell-based assays than the excessively polar 3,5-dimethoxy or the marginally more lipophilic octyloxy analog.
- [1] PubChem. 3,5-Dimethoxybenzohydrazide (CID 352312): XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/352312 View Source
- [2] Molbase. 3,5-Dimethoxybenzohydrazide: logP = 1.3985. https://qiye.molbase.cn View Source
- [3] ChemBase. 4-(Hexyloxy)benzohydrazide: logP = 3.077. https://www.chembase.cn View Source
